molecular formula C24H25N5O B1193615 1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea

1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea

Cat. No. B1193615
M. Wt: 399.5
InChI Key: NWQKJYNHUQRRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR-19871 is a potent ULK1 inhibitor.

Scientific Research Applications

  • Conformational Adjustments in Urea Derivatives Nithi Phukan and J. Baruah (2016) conducted research on the conformational adjustments in urea derivatives, particularly focusing on the isosteric homodimeric hydrogen bonded synthons in their respective assemblies. This research is crucial for understanding the structural properties of compounds like 1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea (Phukan & Baruah, 2016).

  • Synthesis and Biological Evaluation of Similar Compounds M. Gomaa et al. (2011) explored the synthesis and biological evaluation of similar compounds, focusing on their potent inhibitory activity and potential as inhibitors in a microsomal assay. This study highlights the relevance of such compounds in medicinal chemistry and their possible applications in drug discovery (Gomaa et al., 2011).

  • Novel Urea-Linked Fluorescent Sensor for Hg(II) Research by K. Tayade et al. (2014) on a novel urea-linked dipodal naphthalene-based fluorescent receptor demonstrates the application of similar compounds in detecting metal ions like Hg(II). This work is significant for environmental monitoring and analytical chemistry applications (Tayade et al., 2014).

  • Synthesis and Reactions of Cycloheptanes and Indazoles A. Markosyan et al. (2021) investigated the synthesis of acyl and diacyl derivatives of cycloheptanes and indazoles, starting from related compounds. This research contributes to the understanding of the chemical properties and reactions of these compounds, which is vital for further applications in chemical synthesis (Markosyan et al., 2021).

  • Application in Ionic Liquids and Microwave Irradiation S. Mallakpour and Z. Rafiee (2007) explored the use of ionic liquids and microwave irradiation for polycondensation involving compounds with structures similar to 1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea. Their work shows the potential for these compounds in green chemistry applications (Mallakpour & Rafiee, 2007).

properties

Molecular Formula

C24H25N5O

Molecular Weight

399.5

IUPAC Name

1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea

InChI

InChI=1S/C24H25N5O/c30-24(25-17-9-2-1-3-10-17)26-18-13-14-22-20(15-18)23(29-28-22)27-21-12-6-8-16-7-4-5-11-19(16)21/h4-8,11-15,17H,1-3,9-10H2,(H2,25,26,30)(H2,27,28,29)

InChI Key

NWQKJYNHUQRRBY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NN=C3NC4=CC=CC5=CC=CC=C54

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SR-19871;  SR19871;  SR 19871

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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